An In-depth Technical Guide to m-PEG4-NHS Ester
An In-depth Technical Guide to m-PEG4-NHS Ester
This guide provides a comprehensive overview of methoxy-polyethylene glycol (4)-N-hydroxysuccinimidyl ester (m-PEG4-NHS ester), a key reagent in bioconjugation and drug development. It is intended for researchers, scientists, and professionals in these fields, offering detailed information on its chemical properties, applications, and relevant experimental protocols.
Core Concepts: Structure and Functionality
m-PEG4-NHS ester is a heterobifunctional crosslinker containing a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester. The PEG spacer is hydrophilic, which enhances the solubility of the labeled molecule in aqueous environments and can reduce aggregation of labeled proteins.[1][2][3] The NHS ester is a reactive group that specifically and efficiently couples with primary amines (-NH2) on biomolecules, such as the lysine (B10760008) residues of proteins or amine-modified oligonucleotides, to form a stable amide bond.[1][4] This reaction typically occurs at a pH between 7 and 9.
Chemical Structure and Properties
The chemical identity and key properties of m-PEG4-NHS ester are summarized in the tables below, compiled from various sources.
Table 1: Chemical Identifiers for m-PEG4-NHS ester
| Identifier | Value | Source(s) |
| CAS Number | 622405-78-1 | |
| Chemical Formula | C14H23NO8 | |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 2,5,8,11-tetraoxatetradecan-14-oate | |
| SMILES Code | O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOC | |
| InChI Code | InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |
| InChI Key | MAYFFZZPEREGBQ-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of m-PEG4-NHS ester
| Property | Value | Source(s) |
| Molecular Weight | 333.34 g/mol | |
| Exact Mass | 333.1424 Da | |
| Purity | >90% - >95% | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in DMSO, DMF, Chloroform, and aqueous solutions | |
| Storage Conditions | -20°C, desiccated |
Reaction Mechanism and Workflow
The core utility of m-PEG4-NHS ester lies in its ability to covalently link to primary amines. This process, known as PEGylation, can improve the therapeutic properties of proteins and other biomolecules.
Signaling Pathway: Amine Coupling Reaction
The NHS ester reacts with a primary amine through nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct.
Caption: Reaction of m-PEG4-NHS ester with a primary amine.
Experimental Workflow for Bioconjugation
A typical workflow for labeling a protein with m-PEG4-NHS ester involves several key steps, from preparation of the reagents to purification of the final conjugate.
Caption: General workflow for protein PEGylation.
Detailed Experimental Protocols
Success in bioconjugation relies on careful execution of the experimental protocol. The following provides a generalized procedure for labeling a protein with m-PEG4-NHS ester.
Materials Required:
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Protein of interest
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m-PEG4-NHS ester
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Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
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Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.
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Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or glycine (B1666218) solution.
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Purification system: Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes.
Protocol for Protein Labeling:
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Preparation of Protein Solution:
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Ensure the protein is in an amine-free buffer at a pH between 7.2 and 8.5. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.
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Adjust the protein concentration to 1-10 mg/mL.
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Preparation of m-PEG4-NHS Ester Solution:
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NHS esters are moisture-sensitive. Allow the vial of m-PEG4-NHS ester to equilibrate to room temperature before opening to prevent condensation.
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Immediately before use, dissolve the m-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.
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Conjugation Reaction:
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Add a 10- to 50-fold molar excess of the dissolved m-PEG4-NHS ester to the protein solution while gently stirring. The optimal molar excess may need to be determined empirically.
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Ensure the final volume of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
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Incubation:
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Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
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-
Quenching (Optional):
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To stop the reaction, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
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Incubate for an additional 15 minutes.
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Purification:
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Remove excess, unreacted m-PEG4-NHS ester and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.
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Logical Relationship for Reagent Preparation and Handling
Proper handling of reagents is critical for successful conjugation. The following diagram illustrates the key considerations.
Caption: Key handling considerations for m-PEG4-NHS ester.
Conclusion
m-PEG4-NHS ester is a valuable tool for the modification of biomolecules. Its hydrophilic PEG spacer and amine-reactive NHS ester group allow for efficient and straightforward conjugation, leading to PEGylated products with enhanced solubility and potentially improved in vivo stability. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this reagent to advance their work in drug development and other areas of life science research.
